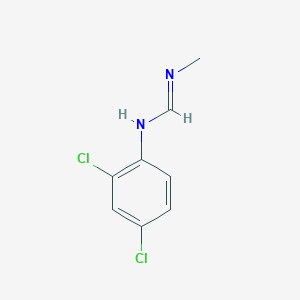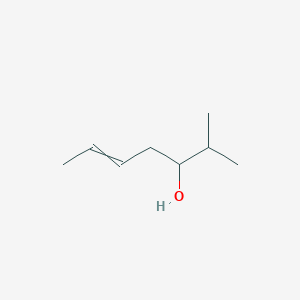
2-Methylhept-5-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhept-5-en-3-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes a double bond. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylhept-5-en-3-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methylhept-5-en-1-ene. This reaction typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 2-methylhept-5-en-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylhept-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: 2-Methylhept-5-en-3-one
Reduction: 2-Methylheptane
Substitution: 2-Methylhept-5-en-3-chloride
Aplicaciones Científicas De Investigación
2-Methylhept-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylhept-5-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
- 2-Methylhept-5-en-2-one
- 2-Methylheptane
- 2-Methylhept-5-en-3-chloride
Comparison: 2-Methylhept-5-en-3-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that lack either the hydroxyl group or the double bond. For example, 2-Methylhept-5-en-2-one lacks the hydroxyl group, limiting its reactivity in certain types of reactions.
Propiedades
Número CAS |
66248-77-9 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2-methylhept-5-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h4-5,7-9H,6H2,1-3H3 |
Clave InChI |
ZHKKLTLFJZBBMM-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



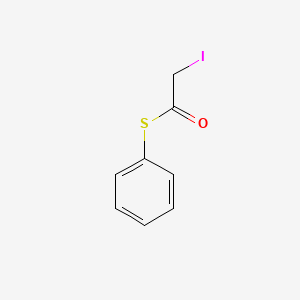




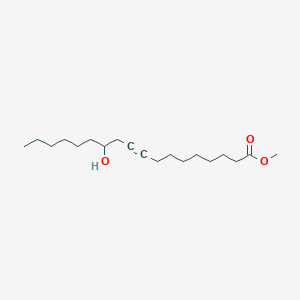
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
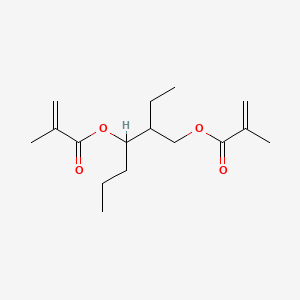


![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)
